molecular formula C14H17BrN2O B3846347 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole

1-[5-(4-bromophenoxy)pentyl]-1H-imidazole

Cat. No. B3846347
M. Wt: 309.20 g/mol
InChI Key: WZJJDPJSNMLXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(4-bromophenoxy)pentyl]-1H-imidazole, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized in 1999 by Pfizer as a potential therapeutic agent for obesity and metabolic disorders. However, its use as a research tool has been more prominent due to its ability to selectively block the effects of cannabinoids on the central nervous system.

Mechanism of Action

1-[5-(4-bromophenoxy)pentyl]-1H-imidazole acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system. By binding to the receptor, 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole prevents the activation of downstream signaling pathways that are involved in the modulation of pain, appetite, and mood. This mechanism of action has been well-characterized and has contributed to the widespread use of 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole as a research tool.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole are primarily related to its ability to block the effects of cannabinoids on the central nervous system. This has been shown to have a wide range of effects, including the modulation of pain, appetite, and mood. Additionally, 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole has been shown to have anxiolytic and antidepressant effects in animal models, which has led to its use in studies on anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole in laboratory experiments is its selectivity for the CB1 receptor. This allows researchers to selectively block the effects of cannabinoids on the central nervous system without affecting other signaling pathways. Additionally, 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole has been well-characterized, and its mechanism of action is well-understood, which makes it a reliable research tool.
However, there are also limitations to the use of 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole in laboratory experiments. One of the main limitations is its relatively short half-life, which can make it difficult to study long-term effects. Additionally, the effects of 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole may be influenced by factors such as dose and route of administration, which can complicate experimental design.

Future Directions

There are several potential future directions for research on 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole. One area of interest is the role of the endocannabinoid system in the regulation of appetite and metabolism. 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole has been shown to have potential therapeutic effects in obesity and metabolic disorders, and further research in this area could lead to the development of novel treatments.
Another potential area of research is the role of the endocannabinoid system in the modulation of pain. 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole has been shown to block the effects of cannabinoids on pain, and further research in this area could lead to the development of new pain medications.
Overall, the use of 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole as a research tool has contributed significantly to our understanding of the endocannabinoid system and its role in various physiological processes. Ongoing research in this area has the potential to lead to the development of novel therapeutics for a wide range of diseases and disorders.

Scientific Research Applications

1-[5-(4-bromophenoxy)pentyl]-1H-imidazole has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to block the effects of cannabinoids on the central nervous system, including the modulation of pain, appetite, and mood. This has led to its use in studies on drug addiction, anxiety, and depression.

properties

IUPAC Name

1-[5-(4-bromophenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c15-13-4-6-14(7-5-13)18-11-3-1-2-9-17-10-8-16-12-17/h4-8,10,12H,1-3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJJDPJSNMLXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(4-bromophenoxy)pentyl]-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-[5-(4-bromophenoxy)pentyl]-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-[5-(4-bromophenoxy)pentyl]-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1-[5-(4-bromophenoxy)pentyl]-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-[5-(4-bromophenoxy)pentyl]-1H-imidazole
Reactant of Route 6
Reactant of Route 6
1-[5-(4-bromophenoxy)pentyl]-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.